molecular formula C7H8BrNO B3036658 (2-Amino-3-bromophenyl)methanol CAS No. 397323-70-5

(2-Amino-3-bromophenyl)methanol

Cat. No. B3036658
CAS RN: 397323-70-5
M. Wt: 202.05 g/mol
InChI Key: ZPCQHOKATFHJST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(2-Amino-3-bromophenyl)methanol” is a chemical compound with the CAS Number: 397323-70-5 . It has a molecular weight of 202.05 and its IUPAC name is (2-amino-3-bromophenyl)methanol . It is stored in a dark place, under an inert atmosphere, at 2-8°C .


Synthesis Analysis

The synthesis of “(2-Amino-3-bromophenyl)methanol” involves several steps. For example, 2-amino-3-bromobenzaldehyde was obtained from (2-amino-3-bromophenyl)methanol . The benzylic alcohol was treated with manganese dioxide, which resulted in the formation of the aldehyde .


Molecular Structure Analysis

The InChI code for “(2-Amino-3-bromophenyl)methanol” is 1S/C7H8BrNO/c8-6-3-1-2-5(4-10)7(6)9/h1-3,10H,4,9H2 . This indicates the presence of 7 carbon atoms, 8 hydrogen atoms, 1 bromine atom, 1 nitrogen atom, and 1 oxygen atom in the molecule .


Chemical Reactions Analysis

The chemical reactions involving “(2-Amino-3-bromophenyl)methanol” are complex and can involve multiple steps. For instance, the compound can undergo oxidation to form a cationic intermediate, which can then lose a proton to regenerate the aromatic ring .


Physical And Chemical Properties Analysis

“(2-Amino-3-bromophenyl)methanol” has a predicted boiling point of 330.7±27.0 °C and a predicted density of 1.660±0.06 g/cm3 . It is stored under an inert gas (nitrogen or Argon) at 2–8 °C .

Scientific Research Applications

Synthesis and Chemical Reactions

(2-Amino-3-bromophenyl)methanol and its derivatives are frequently used in chemical syntheses. For example, Sun, Sun, and Rao (2014) demonstrated that palladium-catalyzed C-H halogenation reactions can be used for the synthesis of multi-substituted arenes, showing advantages like milder reaction conditions and higher yields compared to traditional methods (Sun, Sun, & Rao, 2014). Wallace et al. (2009) described the synthesis of specific stereoisomers of a related compound, which are useful intermediates for creating S1P1 receptor agonists (Wallace et al., 2009). These applications highlight the compound's utility in producing complex molecules for pharmaceutical research and development.

Theoretical Studies and Molecular Analysis

The compound has also been the subject of theoretical studies. Trivedi (2017) used density functional theory (DFT) to analyze (RS)-(3-bromophenyl)(pyridine-2yl)methanol, providing insights into its molecular structure and active sites (Trivedi, 2017). Such studies are crucial for understanding the molecular properties that could influence its reactivity and interaction with other compounds.

Catalysis and Reaction Mechanisms

In catalysis, derivatives of (2-Amino-3-bromophenyl)methanol are used to enhance reaction efficiencies. For instance, Ozcubukcu et al. (2009) reported on a highly active catalyst based on the tris(triazolyl)methanol-Cu(I) structure for Huisgen 1,3-dipolar cycloadditions (Ozcubukcu et al., 2009). This showcases the compound's role in facilitating complex organic reactions, crucial for synthesizing a wide range of chemical products.

Solvent Effects and Lipid Dynamics

Methanol, a related solvent, significantly impacts lipid dynamics and membrane properties, as shown in a study by Nguyen et al. (2019) (Nguyen et al., 2019). This research has implications for understanding the role of solvents in biological systems and their interaction with compounds like (2-Amino-3-bromophenyl)methanol.

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315-H319-H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary statements include P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, to rinse cautiously with water for several minutes .

properties

IUPAC Name

(2-amino-3-bromophenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO/c8-6-3-1-2-5(4-10)7(6)9/h1-3,10H,4,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPCQHOKATFHJST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)N)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Amino-3-bromophenyl)methanol

Synthesis routes and methods

Procedure details

In a similar manner to the preparation of methyl 2-amino-3-formylbenzoate, 2-amino-3-bromobenzaldehyde (3.28 g, quantitatively) was obtained from (2-amino-3-bromophenyl)methanol (3.27 g).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2-Amino-3-bromophenyl)methanol
Reactant of Route 2
(2-Amino-3-bromophenyl)methanol
Reactant of Route 3
Reactant of Route 3
(2-Amino-3-bromophenyl)methanol
Reactant of Route 4
Reactant of Route 4
(2-Amino-3-bromophenyl)methanol
Reactant of Route 5
Reactant of Route 5
(2-Amino-3-bromophenyl)methanol
Reactant of Route 6
(2-Amino-3-bromophenyl)methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.